molecular formula C4H2Cl2O2S2 B142095 5-Chlorothiophene-2-sulfonyl chloride CAS No. 2766-74-7

5-Chlorothiophene-2-sulfonyl chloride

Cat. No. B142095
CAS RN: 2766-74-7
M. Wt: 217.1 g/mol
InChI Key: SORSTNOXGOXWAO-UHFFFAOYSA-N
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Description

5-Chlorothiophene-2-sulfonyl chloride is a chemical compound that serves as an intermediate in the synthesis of various sulfonamide derivatives. It is characterized by the presence of a sulfonyl chloride group attached to the thiophene ring, which is further substituted with a chlorine atom at the 5-position. This compound is a key intermediate in the preparation of sulfonamides, which are a class of compounds known for their wide range of biological activities, including antiviral, antibacterial, and anticonvulsant properties .

Synthesis Analysis

The synthesis of 5-chlorothiophene-2-sulfonyl chloride and its derivatives involves multiple steps, starting from simple precursors such as 4-chlorobenzoic acid or dihalothiophenes. For instance, the conversion of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol into the corresponding sulfonyl chloride is a crucial step in the synthesis of sulfonamide derivatives with potential antiviral activity . Similarly, the sulfochlorination reaction of 2,5-dichlorothiophene leads to the formation of 5-chlorothiophene-2-sulfonyl chloride among other products .

Molecular Structure Analysis

The molecular structure of 5-chlorothiophene-2-sulfonyl chloride is characterized by spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques provide detailed information about the electronic environment of the atoms within the molecule, the presence of functional groups, and the overall molecular architecture. The structure and composition of derivatives obtained from reactions involving 5-chlorothiophene-2-sulfonyl chloride are also studied using these methods .

Chemical Reactions Analysis

5-Chlorothiophene-2-sulfonyl chloride undergoes various chemical reactions, including nucleophilic substitution with amines, ammonia, hydrazine, and sodium azide to yield a range of sulfonamides, sulfonohydrazides, and sulfonyl azides . These reactions are fundamental for the synthesis of compounds with diverse biological activities. The reactivity of the sulfonyl chloride group is a key factor in these transformations, allowing for the introduction of different substituents onto the thiophene ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-chlorothiophene-2-sulfonyl chloride and its derivatives are influenced by the presence of the sulfonyl chloride and chlorine substituents. These groups affect the compound's solubility, reactivity, and stability. The properties of the synthesized sulfonamide derivatives, such as their anticonvulsant and antibacterial activities, are evaluated through bioassays and other biological tests . The influence of different substituents on the thiophene ring is also investigated to understand their effect on the compound's biological activity.

Scientific Research Applications

Chemical Reactions and Derivatives

5-Chlorothiophene-2-sulfonyl chloride has been studied for its reactivity and the formation of various derivatives. For instance, it reacts with ammonia, hydrazine hydrate, sodium azide, indole, and imidazole to form sulfonamides, sulfonohydrazide, sulfonyl azide, and various indole and imidazole derivatives. It has also been reacted with a range of aryl- and cycloalkyl-amines to produce corresponding sulfonamides (Obafemi, 1982). Additionally, reactions involving 2,5-dihalothiophenes with chlorosulfonic acid lead to mixtures of thiophenesulfonamides, as demonstrated in a study on 2,5-dichlorothiophene and 2,5-dibromothiophene (Rozentsveig et al., 2007).

Synthesis and Biological Studies

A study highlighted the synthesis of aminomethylselenopheno[3,2-b]thiophene sulfonamides using 5-[(aminomethyl)ethynyl]thiophene-2-sulfonamides and selenium(IV) chloride. The cytotoxicity of these compounds was evaluated against various cell lines, indicating the potential biological applications of these derivatives (Arsenyan et al., 2016).

Solid-Phase Synthesis Applications

In the realm of solid-phase synthesis, polymer-supported sulfonyl chloride, which can be analogized with 5-chlorothiophene-2-sulfonyl chloride, has been used for synthesizing disubstituted 1,3-oxazolidin-2-ones. This method is significant in drug development for the rapid preparation of large numbers of structurally related molecules (Holte et al., 1998).

Safety And Hazards

5-Chlorothiophene-2-sulfonyl chloride is classified as a skin corrosive and causes serious eye damage . It may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . It should be stored locked up .

properties

IUPAC Name

5-chlorothiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2O2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORSTNOXGOXWAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370041
Record name 5-Chlorothiophene-2-sulfonyl chloride
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Molecular Weight

217.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorothiophene-2-sulfonyl chloride

CAS RN

2766-74-7
Record name 5-Chloro-2-thiophenesulfonyl chloride
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Record name 5-Chloro-2-thiophenesulfonyl chloride
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Record name 5-Chlorothiophene-2-sulfonyl chloride
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Record name 5-chlorothiophene-2-sulfonyl chloride
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Record name 2-Thiophenesulfonyl chloride, 5-chloro
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Synthesis routes and methods I

Procedure details

An 80-g (0.68 mol) sample of 2-chlorothiophene was added dropwise to a cooled (dry ice/acetone bath, about -10° to -15° C.) and stirred solution of 160 g (1.38 mol) of chlorosulfonic acid. After the addition was completed, the reaction mixture was stirred at 50° C for 2hours, cooled, and then poured into 250 g of ice. The aqueous reaction mixture was extracted with methylene chloride. The methylene chloride extract was washed with saturated aqueous sodium bicarbonate solution, washed with water, dried over magnesium sulfate, and evaporated to give 40 g of 5-chloro-2-thienylsulfonyl chloride.
[Compound]
Name
80-g
Quantity
0.68 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
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Quantity
160 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
250 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chlorothiophene-2-sulfonyl chloride
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5-Chlorothiophene-2-sulfonyl chloride
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5-Chlorothiophene-2-sulfonyl chloride
Reactant of Route 5
5-Chlorothiophene-2-sulfonyl chloride

Citations

For This Compound
44
Citations
DC Cole, JR Stock, AF Kreft, M Antane… - Bioorganic & medicinal …, 2009 - Elsevier
… In order to vary the amino alcohol portion of the molecule 5-chlorothiophene-2-sulfonyl chloride was reacted with a set of amino alcohols, prepared by lithium aluminum hydride …
Number of citations: 23 www.sciencedirect.com
V Rawat, PV Chouthaiwale, VB Chavan… - Tetrahedron …, 2010 - Elsevier
… Finally, the amino alcohol 9 was condensed with 5-chlorothiophene-2-sulfonyl chloride in the presence of Et 3 N to afford the target molecule 1 in 91% yield and 98% ee (determined by …
Number of citations: 31 www.sciencedirect.com
SR Borhade, U Rosenström, J Sävmarker… - …, 2014 - Wiley Online Library
… First, the sulfonylation of 4-bromo-5-chlorothiophene-2-sulfonyl chloride with 23 gave the desired product, 4-bromo-5-chloro-N-(3-cyanophenyl)thiophene-2-sulfonamide, which was …
BN Reddy - 2015 - dspace.ncl.res.in
… Then the final task was to condense amino alcohol 28 with commercially available 5-chlorothiophene-2-sulfonyl chloride, which was accomplished in presence of Et3N in dry DCM to …
Number of citations: 0 dspace.ncl.res.in
B Saoudi, A Debache, JF Soulé, H Doucet - RSC advances, 2015 - pubs.rsc.org
… 1-Benzylpyrrole has been heteroarylated affording 19 in 62% yield using the most reactive 5-chlorothiophene-2-sulfonyl chloride; whereas, 2-n-butylfuran was found to be unreactive. 3-…
Number of citations: 12 pubs.rsc.org
FE Nielsen, S Ebdrup, AF Jensen… - Journal of medicinal …, 2006 - ACS Publications
… Commercially available 3-bromo-5-chlorothiophene-2-sulfonyl chloride (11a) was reacted with N-(1-methylcyclopropyl)guanidine hydrochloride (12) which was prepared by a slight …
Number of citations: 31 pubs.acs.org
A Alimardanov, A Nikitenko, TJ Connolly… - … Process Research & …, 2009 - ACS Publications
… Aminoalcohol 22 was then treated with 5-chlorothiophene-2-sulfonyl chloride to afford sulfonamide 1. Use of N-methylmorpholine as the base and catalytic amounts of 4-…
Number of citations: 36 pubs.acs.org
CA Hunt, PJ Mallorga, SR Michelson… - Journal of medicinal …, 1994 - ACS Publications
… to yield 5-chlorothiophene2-sulfonyl chloride (45 g).18* The crude sulfonyl chloride was added dropwise to fuming HNOa (250 mL) while maintaining the temperature below 60 C and …
Number of citations: 33 pubs.acs.org
A Roumana, A Argyriou, G Makrynitsa, S Chasapi… - 2020 - repository-empedu-rd.ekt.gr
… Finally, sulfonamide coupling between aniline 5 and 5-chlorothiophene-2-sulfonyl chloride 6 [26] provided the HMR-1766 (7) product 7 with a 70% yield. …
Number of citations: 0 repository-empedu-rd.ekt.gr
P Francotte, E Goffin, P Fraikin… - Journal of Medicinal …, 2013 - ACS Publications
… Concerning the 6-chloro-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide series, the reaction between 5-chlorothiophene-2-sulfonyl chloride (33) and tert-butylamine afforded …
Number of citations: 12 pubs.acs.org

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